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Compound of Interest

(R)-1-Fluoro-2-propylamine
Compound Name:

Hydrochloride
CAS No.: 273734-17-1
Cat. No.: B1449289

Get Quote

Executive Summary

1-Fluoro-2-propylamine (CAS: 273734-17-1 for (R)-HCI) is a specialized fluorinated aliphatic
amine used primarily as a chiral synthon in the development of advanced therapeutics,
including PET radiotracers and neuroprotective agents. Unlike simple amines, the introduction
of a fluorine atom at the

-position creates a unique electronic environment that modulates the basicity (pKa) and
lipophilicity of the resulting drug molecule.

The biological "activity" of these enantiomers is defined by two distinct contexts:
e Intrinsic Toxicology: As

-fluoroamines, they carry a risk of "lethal synthesis" via metabolism to fluorocitrate, though
this is less pronounced than in linear fluoro-amines due to steric branching.

o Pharmacophoric Utility: They serve as bioisosteres for isopropylamine. The (R)- and (S)-
enantiomers dictate the 3D topology of the final drug, often acting as a "stereochemical
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switch” that turns biological potency on or off (e.g., in microtubule stabilizers or

-adrenergic receptor ligands).

Chemical & Physical Profile

The presence of the electronegative fluorine atom significantly alters the physicochemical

properties compared to the non-fluorinated analog (isopropylamine).

(R)-1-Fluoro-2-

(S)-1-Fluoro-2-

Isopropylamine

Feature . .
propylamine propylamine (Reference)
Structure Chiral (Rectus) Chiral (Sinister) Achiral
Molecular Formula
Basicity (pKa) ~9.0 - 9.5 (Est.) ~9.0 - 9.5 (Est.) 10.63
] o Moderate (C-F bond
Lipophilicity ) Moderate Low
increases logP)
] - High (C-F bond resists ) Susceptible to
Metabolic Stability S High
oxidation) CYP450
) o Synthesis of (R)- Synthesis of (S)- General
Primary Application ] ]
configured drugs configured drugs solvent/reagent

Note on pKa: The

-fluorine exerts a strong electron-withdrawing inductive effect (

), reducing the electron density on the nitrogen. This lowers the pKa by

approximately 1-1.5 units compared to isopropylamine, making the amine less

protonated at physiological pH—a critical factor for CNS drug penetration.
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Biological Activity & Mechanism of Action[1]
The "Fluorine Effect” in Drug Design

When incorporated into a drug scaffold (e.g., a kinase inhibitor or GPCR ligand), the 1-fluoro-2-
propyl moiety acts through three mechanisms:

» Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) prevents oxidative
deamination or hydroxylation at the methyl group, extending the drug's half-life (

).

» Conformational Bias: The Gauche effect (interaction between F and N lone pairs) can lock
the side chain into a specific conformation, reducing the entropic penalty of binding to a
receptor.

o pKa Modulation: By lowering the pKa, a higher fraction of the drug exists as the neutral free
base, facilitating passive transport across the Blood-Brain Barrier (BBB).

Comparative Biological Fate (Toxicology)

While valuable as building blocks, the free amines possess intrinsic biological risks rooted in
the "Lethal Synthesis" pathway, similar to fluoroacetate.

e Mechanism:

-fluoroamines can be oxidatively deaminated by Monoamine Oxidase (MAO) or
Semicarbazide-Sensitive Amine Oxidase (SSAO) to form Fluoroacetone.

e Downstream Toxicity: Fluoroacetone

Fluoroacetate
Fluorocitrate. Fluorocitrate inhibits Aconitase, halting the Krebs cycle.

o Stereoselectivity:

o (R)-Enantiomer: Often processed differently by MAO-B due to the chiral constraint of the
enzyme's active site. In many amphetamine-like substrates, the (S)-isomer is the preferred
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substrate for deamination. Therefore, the (R)-isomer is theoretically more metabolically
stable and less prone to generating toxic metabolites immediately.

Pathway Visualization: Lethal Synthesis vs. Drug Utility

The following diagram illustrates the divergent fates of the molecule depending on whether it is
used as a drug fragment or metabolized as a free amine.
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Figure 1: Divergent biological pathways. The free amine poses a toxicity risk via oxidative
deamination, whereas the coupled amide/amine moiety in drugs confers metabolic stability.

Applications in Drug Discovery

Case Study: Microtubule Stabilizers
(Neurodegeneration)

Research into Triazolopyrimidines for treating tauopathies (e.g., Alzheimer's) has identified the

1-fluoro-2-propylamine moiety as a critical pharmacophore.

o The Experiment: Researchers synthesized analogs using (R)- and (S)-1-fluoro-2-
propylamine to probe the binding pocket of tubulin.

o The Result: The stereochemistry of the amine tail was essential for correct orientation. The
(S)-enantiomer (in specific scaffolds) facilitated a "North" or "South" puckering conformation
that maximized

-stacking interactions, whereas the wrong enantiomer caused steric clash and loss of
potency (Activity CIiff).
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Case Study: PET Radiotracers ( -Blockers)

In the development of [18F]-labeled Carazolol analogs (beta-blockers for cardiac imaging):
» Role: The 1-fluoro-2-propyl group replaces the isopropyl group of standard beta-blockers.
e Stereochemistry: The

-adrenergic receptor is highly stereoselective. The (S)-configuration at the hydroxy-amine
chain is required for binding. However, the chirality of the N-substituent (the fluoropropyl
group) also modulates affinity.

o Synthesis: (R)-1-Fluoro-2-propylamine is used to synthesize the corresponding diastereomer
of the tracer to evaluate specific binding vs. non-specific uptake.

Experimental Protocols
Protocol: Enantiomeric Purity Analysis

Before biological evaluation, the optical purity of the amine must be verified, as commercial
"racemates" will yield inactive drug isomers.

Method: Chiral Derivatization followed by GC/HPLC. Reagents: (S)-N-(Trifluoroacetyl)prolyl
chloride (TFPC) or Mosher's Acid Chloride.

 Derivatization:
o Mix 10 mg of 1-Fluoro-2-propylamine HCI with 20 mg of (S)-TFPC in 1 mL DCM.
o Add 50
L Triethylamine (TEA). Stir for 30 min at RT.
e Analysis:

o Inject onto an achiral GC-MS column (the diastereomers formed will have different
retention times).
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o Validation: Distinct peaks for (R,S)-diastereomer and (S,S)-diastereomer should be
resolved by >1.0 min.

Protocol: Synthesis of Chiral Drug Intermediate
(Reductive Amination)

This protocol describes coupling the amine to a ketone scaffold (e.g., for a PET tracer

precursor).
o Reagents: Ketone substrate (1.0 eq), (R)-1-Fluoro-2-propylamine HCI (1.2 eq),

(1.5 eq), DCE (Solvent).

e Procedure:

o

Dissolve ketone in DCE. Add the amine salt and stir for 10 min.

o Add

portion-wise over 20 min.

Stir at RT for 12-16 hours under

o

[¢]

Quench: Add saturated
. Extract with DCM.
 Purification: Silica gel chromatography.[1][2]

o Note: The secondary amine product is often more basic; use 1% TEA in the eluent to
prevent tailing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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